molecular formula C10H9N3O5 B13270703 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B13270703
M. Wt: 251.20 g/mol
InChI Key: RQLDHDKEQAQBQX-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by a pyrido[2,3-d]pyrimidine core with substituents at positions 1 (2-hydroxyethyl), 2,4 (dioxo groups), and 6 (carboxylic acid). Its synthesis typically involves condensation reactions of substituted uracils with carboxylic acid derivatives, as reported in foundational studies on pyrido[2,3-d]pyrimidine chemistry .

The 2-hydroxyethyl group at position 1 enhances hydrophilicity compared to alkyl or aryl substituents, which may influence solubility and reactivity in biological systems or catalytic processes .

Properties

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

1-(2-hydroxyethyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C10H9N3O5/c14-2-1-13-7-6(8(15)12-10(13)18)3-5(4-11-7)9(16)17/h3-4,14H,1-2H2,(H,16,17)(H,12,15,18)

InChI Key

RQLDHDKEQAQBQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=O)N2CCO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-hydroxyethyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications at positions 1, 6, and 7 of the pyrido[2,3-d]pyrimidine scaffold:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(2-Hydroxyethyl)-2,4-dioxo-...-6-carboxylic acid (Target) 1: 2-hydroxyethyl; 6: COOH C₁₀H₉N₃O₅ 251.20 Enhanced hydrophilicity; potential catalytic or therapeutic applications .
1-Ethyl-2,4-dioxo-...-6-carboxylic acid 1: Ethyl; 6: COOH C₁₀H₉N₃O₄ 235.20 Lower solubility due to hydrophobic ethyl group; used as a synthetic intermediate .
7-Amino-1,3-dimethyl-2,4-dioxo-...-6-carbonitrile 1: Methyl; 6: CN; 7: NH₂ C₁₀H₉N₅O₂ 247.21 Carbonitrile group enhances reactivity in nucleophilic substitutions; high-yield synthesis .
5-(4-Chlorophenyl)-1,3-dimethyl-...-6-carbonitrile 1: Methyl; 5: 4-Cl-Ph; 6: CN C₁₇H₁₂ClN₅O₂ 361.76 Aryl substituents improve π-stacking in catalysis; used in cooperative oxidation reactions .
Methyl 1-benzyl-7-methyl-2,4-dioxo-...-6-carboxylate 1: Benzyl; 6: COOCH₃; 7: CH₃ C₁₈H₁₅N₃O₄ 337.33 Esterification at position 6 increases lipophilicity; lab-scale research applications .

Solubility and Stability

  • The hydroxyethyl group in the target compound confers superior aqueous solubility compared to ethyl or benzyl analogs .
  • Stability studies on amide derivatives (e.g., 1-benzyl-3-methyl-2,4-dioxo-...-6-carboxylic acid amides) reveal that desulfuration during synthesis can lead to byproducts, underscoring the importance of substituent choice in reaction control .

Biological Activity

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 1384428-20-9) is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.

  • Molecular Formula : C₇H₈N₂O₅
  • Molecular Weight : 200.15 g/mol
  • Structure : The compound features a tetrahydropyrido[2,3-d]pyrimidine core with hydroxyl and carboxylic acid functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds structurally similar to 1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine derivatives exhibit a range of biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of pyrimidine derivatives against various pathogens. For instance:

  • Mechanism : These compounds often function as inhibitors of enzymes involved in nucleic acid synthesis. By binding to the active sites of these enzymes, they disrupt normal cellular processes essential for pathogen survival and replication .
  • Case Study : A derivative similar to 1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine was tested against multidrug-resistant strains of Staphylococcus aureus and Candida auris, showing promising results in inhibiting growth .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • In vitro Studies : In cell culture models (e.g., A549 human lung cancer cells), derivatives exhibited significant cytotoxic effects. The mechanism often involves the induction of DNA damage leading to apoptosis in cancer cells .
  • Research Findings : Compounds with similar structures were found to inhibit tumor growth by disrupting critical cellular pathways involved in proliferation and survival .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialStaphylococcus aureusInhibition of nucleic acid synthesis
AntimicrobialCandida aurisDisruption of cellular processes
AnticancerA549 Human Lung Cancer CellsInduction of apoptosis via DNA damage

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